molecular formula C12H6F6N2O B13089052 2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine

2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine

Cat. No.: B13089052
M. Wt: 308.18 g/mol
InChI Key: KIDRVVZZMYEENN-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine is a chemical compound that features both trifluoromethoxy and trifluoromethyl groups attached to a pyrimidine ring. These fluorinated groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific reaction conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins and enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for use in diverse scientific and industrial fields.

Properties

Molecular Formula

C12H6F6N2O

Molecular Weight

308.18 g/mol

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H6F6N2O/c13-11(14,15)8-5-19-10(20-6-8)7-2-1-3-9(4-7)21-12(16,17)18/h1-6H

InChI Key

KIDRVVZZMYEENN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=N2)C(F)(F)F

Origin of Product

United States

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